molecular formula C18H26ClNO4 B13660356 tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate

tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate

Cat. No.: B13660356
M. Wt: 355.9 g/mol
InChI Key: RVQNFXBINNPDHZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate is a compound that features a tert-butyl ester group, a Boc-protected amino group, and a chlorobenzoate moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions more efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C18H26ClNO4

Molecular Weight

355.9 g/mol

IUPAC Name

tert-butyl 4-chloro-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate

InChI

InChI=1S/C18H26ClNO4/c1-17(2,3)23-15(21)14-8-7-13(19)11-12(14)9-10-20-16(22)24-18(4,5)6/h7-8,11H,9-10H2,1-6H3,(H,20,22)

InChI Key

RVQNFXBINNPDHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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